molecular formula C11H8N4O2 B1344434 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one CAS No. 1071400-99-1

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one

Cat. No.: B1344434
CAS No.: 1071400-99-1
M. Wt: 228.21 g/mol
InChI Key: QEUUEGVZMCRJQN-UHFFFAOYSA-N
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Description

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound that features both an isoxazole and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one typically involves the formation of the isoxazole ring followed by the construction of the benzotriazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 4-methylisoxazole, which can be achieved by reacting hydroxylamine hydrochloride with an appropriate β-diketone in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or modulation of protein functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methylisoxazole: A simpler compound that forms part of the structure of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one.

    1,2,4-benzotriazin-3(2H)-one: Another component of the compound, which can be used as a starting material in its synthesis.

Uniqueness

This compound is unique due to its combination of the isoxazole and benzotriazinone moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUUEGVZMCRJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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